molecular formula C13H20BNO4S B7955242 N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

Cat. No.: B7955242
M. Wt: 297.2 g/mol
InChI Key: WENBREZYNDRDIR-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is an organic compound that contains a boronic ester group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of thiophene-2-carboxylic acid with methoxy-methylamine to form the corresponding amide. This intermediate is then reacted with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under suitable conditions to introduce the boronic ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the boronic ester group to yield different reduced forms.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or the boronic ester can be replaced by other groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation products may include thiophene-2-carboxylic acid derivatives.

  • Reduction products could be boronic acid derivatives.

  • Substitution products might involve various functionalized thiophenes or boronic esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of boronic esters and thiophene derivatives. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create complex organic molecules.

Biology: In biological research, the compound can be used as a probe or inhibitor in enzyme studies. Its boronic ester group can interact with biological targets, making it useful in studying enzyme mechanisms and inhibition.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals, particularly those targeting diseases involving boronic acid interactions.

Industry: In the chemical industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In enzyme inhibition, the boronic ester group may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The thiophene ring can interact with biological targets through π-π stacking or other non-covalent interactions.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may target specific enzymes involved in metabolic pathways or disease processes.

  • Receptors: It could interact with receptors on cell surfaces, influencing signaling pathways.

Comparison with Similar Compounds

  • N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a boronic ester group. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.

Properties

IUPAC Name

N-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)9-7-10(20-8-9)11(16)15(5)17-6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENBREZYNDRDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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